Boc-N-Me-D-Allo-Ile-OH

Peptide Stability Conformational Restriction Protease Resistance

Select Boc-N-Me-D-Allo-Ile-OH to introduce a rigid, protease-resistant N-methyl-D-allo-isoleucine motif into your peptide backbone. The non-proteinogenic (2R,3S) stereochemistry and Nα-methyl group restrict amide rotation and stabilize β-turn/reverse-turn conformations, delivering metabolic stability superior to standard L-Ile or non-methylated D-allo-Ile. Ideal for long-acting therapeutic leads and combinatorial library expansion targeting challenging protein interfaces.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 53462-50-3
Cat. No. B558150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-D-Allo-Ile-OH
CAS53462-50-3
SynonymsBoc-N-Me-D-Allo-Ile-OH; 53462-50-3; AmbotzBAA1219; Boc-N-methyl-D-allo-isoleucine; TMA030; MolPort-008-267-400; N-Boc-N-methyl-D-allo-isoleucine; ZINC2560862; AKOS016003130; AJ-40664; AK-88939; SY025615
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1
InChIKeyHTBIAUMDQYXOFG-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Me-D-Allo-Ile-OH (53462-50-3): A Protected N-Methyl-D-Allo-Amino Acid for Conformationally Constrained Peptide Synthesis


Boc-N-Me-D-Allo-Ile-OH is a tert-butoxycarbonyl (Boc)-protected, N-methylated D-allo-isoleucine derivative that serves as a versatile building block in peptide and peptidomimetic synthesis . It incorporates the non-proteinogenic D-allo-isoleucine scaffold and an Nα-methyl moiety, features known to modulate peptide backbone conformation and enhance metabolic stability [1].

Why Boc-N-Me-D-Allo-Ile-OH Cannot Be Interchanged with Standard L-Isoleucine or Non-Methylated D-Allo Analogs


Generic substitution with standard L-isoleucine or non-methylated D-allo-isoleucine building blocks fundamentally alters peptide conformation, stability, and biological function. The D-allo stereochemistry [(2R,3S)] induces a backbone topology distinct from that of the proteinogenic L-isoleucine [(2S,3S)] . Furthermore, the presence of an Nα-methyl group restricts amide bond rotation, enhancing conformational rigidity and conferring significant protease resistance relative to its non-methylated counterpart [1].

Quantitative Evidence for the Selection of Boc-N-Me-D-Allo-Ile-OH Over Closest Analogs


Enhanced Conformational Rigidity and Protease Resistance Through Nα-Methylation

Incorporation of an Nα-methyl amino acid (N-Me AA) confers increased conformational rigidity and protease resistance to peptides. In a comparative class-level analysis, N-Me AA-containing peptides exhibit enhanced resistance to proteolytic degradation due to the steric hindrance of the N-methyl group [1].

Peptide Stability Conformational Restriction Protease Resistance

Distinct Stereochemical Configuration Enables Unique Peptide Topologies

The D-allo-isoleucine scaffold [(2R,3S)] confers a backbone geometry that differs from both L-isoleucine [(2S,3S)] and D-isoleucine [(2R,3R)], enabling access to non-canonical peptide conformations. The absolute stereochemistry of Boc-N-Me-D-Allo-Ile-OH is defined as (2R,3S) , while the L-isoleucine analog (Boc-N-Me-L-Ile-OH) is (2S,3S) .

Stereochemistry Peptide Conformation D-Amino Acids

Orthogonal Boc Protection Enables Acid-Labile Deprotection in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group provides stability under basic conditions and is selectively cleaved under acidic conditions (e.g., TFA), making it an ideal orthogonal protecting group in standard Boc/Benzyl solid-phase peptide synthesis (SPPS) strategies [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

High Purity and Defined Specification Ensure Reproducible Peptide Synthesis

Commercial lots of Boc-N-Me-D-Allo-Ile-OH are supplied with a purity of ≥95% as determined by NMR . This defined purity specification minimizes the risk of side reactions and ensures consistent coupling efficiency during solid-phase peptide synthesis.

Quality Control Peptide Synthesis Reproducibility Analytical Purity

Recommended Applications for Boc-N-Me-D-Allo-Ile-OH Based on Verified Differentiators


Synthesis of Conformationally Constrained Peptidomimetics

Boc-N-Me-D-Allo-Ile-OH is ideally suited for introducing a rigid N-methyl-D-allo-isoleucine motif into peptide backbones. This modification can stabilize β-turn or reverse-turn conformations, as demonstrated in studies using D-Pro-NMe-AA sequences [1]. Such constrained peptidomimetics are valuable probes for investigating receptor-ligand interactions and for developing metabolically stable drug leads.

Development of Protease-Resistant Peptide Therapeutics

The Nα-methyl group in Boc-N-Me-D-Allo-Ile-OH is known to enhance the proteolytic stability of peptides [2]. This property makes it a preferred building block for designing long-acting peptide therapeutics, particularly those targeting enzymes or receptors in protease-rich environments such as the gastrointestinal tract or blood.

Preparation of Non-Canonical Peptide Libraries for Drug Discovery

The D-allo stereochemistry of this compound provides access to peptide sequences with three-dimensional structures that are distinct from those formed by proteinogenic L-amino acids. This expands the chemical space accessible in combinatorial peptide libraries, increasing the probability of identifying novel high-affinity ligands for challenging protein targets.

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